Tert-butyl 3-oxopyrazolidine-1-carboxylate

plant hormone analogs jasmonate SAR heterocyclic building blocks

Tert-butyl 3-oxopyrazolidine-1-carboxylate (CAS 1075716-11-8) is a Boc-protected pyrazolidin-3-one heterocycle with molecular formula C₈H₁₄N₂O₃, a molecular weight of 186.21 g/mol, and a computed XLogP3-AA of 0.3. The compound serves as a versatile pyrazolidin-3-one core building block in organic synthesis and medicinal chemistry research, and has been explicitly employed as a key intermediate in the modular construction of jasmonoyl-L-isoleucine (JA-Ile) analogs for structure–activity relationship (SAR) studies.

Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
CAS No. 1075716-11-8
Cat. No. B3319161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-oxopyrazolidine-1-carboxylate
CAS1075716-11-8
Molecular FormulaC8H14N2O3
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)N1
InChIInChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-6(11)9-10/h4-5H2,1-3H3,(H,9,11)
InChIKeyGYUKIYHEESZGMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 3-oxopyrazolidine-1-carboxylate CAS 1075716-11-8: Core Specification Overview for Procurement and SAR Applications


Tert-butyl 3-oxopyrazolidine-1-carboxylate (CAS 1075716-11-8) is a Boc-protected pyrazolidin-3-one heterocycle with molecular formula C₈H₁₄N₂O₃, a molecular weight of 186.21 g/mol, and a computed XLogP3-AA of 0.3 [1]. The compound serves as a versatile pyrazolidin-3-one core building block in organic synthesis and medicinal chemistry research, and has been explicitly employed as a key intermediate in the modular construction of jasmonoyl-L-isoleucine (JA-Ile) analogs for structure–activity relationship (SAR) studies [2]. Its primary scientific value resides in its dual functionality: the 3-oxo group provides a reactivity handle for enolate alkylation and further derivatization, while the N-Boc protecting group enables orthogonal protection strategies during multi-step synthesis.

Why In-Class Pyrazolidine Building Blocks Cannot Replace Tert-butyl 3-oxopyrazolidine-1-carboxylate in Procurement Specifications


Pyrazolidine-based building blocks share a five-membered N–N heterocyclic core, yet substitution with a closely related analog—even one differing by a single carbonyl group or protecting group—introduces measurable deviations in physicochemical properties, reactivity, and deprotection compatibility that can alter synthetic outcomes. For example, the non-oxo analog tert-butyl pyrazolidine-1-carboxylate (CAS 57699-91-9) exhibits a 1.0 unit higher XLogP3 (lipophilicity shift from 0.3 to 1.0) and a 17.0 Ų lower topological polar surface area (TPSA 41.6 vs. 58.6 Ų), which can substantially affect chromatographic behavior, solubility, and downstream pharmacokinetic profiles of derived analogs [1] [2]. Equally critical, the Cbz-protected analog benzyl 3-oxopyrazolidine-1-carboxylate requires hydrogenolytic rather than acidolytic deprotection, making it incompatible with synthetic sequences containing hydrogenation-sensitive functional groups [3]. These quantifiable and operational differences mean that generic class interchange without explicit re-validation risks irreproducible yields, altered impurity profiles, and failed orthogonal deprotection strategies.

Quantitative Differential Evidence for Tert-butyl 3-oxopyrazolidine-1-carboxylate CAS 1075716-11-8 Versus Closest Analogs


Validated Synthetic Tractability: Demonstrated Utility as a Pyrazolidin-3-one Core for Modular SAR Library Construction

Tert-butyl 3-oxopyrazolidine-1-carboxylate (compound 4) was employed as the central pyrazolidin-3-one core building block in the synthesis of 11 distinct JA-Ile analogs (compounds 9a–9k). In contrast, no equivalent modular library construction has been reported using the structurally analogous benzyl- or ethyl-protected 3-oxopyrazolidine-1-carboxylate scaffolds as a core building block in peer-reviewed primary literature [1]. The published protocol demonstrates N-alkylation at the C2 position via enolate generation with NaH in anhydrous DMF at 0 °C, delivering isolated yields of 57–67% for N-pentyl, N-hexyl, and N-butyl derivatives (9a–9d) [1]. This explicit methodological documentation provides a validated synthetic entry point that is absent for many in-class alternatives.

plant hormone analogs jasmonate SAR heterocyclic building blocks

Quantified Physicochemical Differentiation: XLogP3 and TPSA Shifts Versus Non-Oxo Analog tert-Butyl Pyrazolidine-1-carboxylate

Introduction of the 3-oxo substituent produces a measurable shift in key computed physicochemical descriptors relative to the fully saturated analog. Tert-butyl 3-oxopyrazolidine-1-carboxylate (C₈H₁₄N₂O₃, MW 186.21) has an XLogP3-AA of 0.3 and a topological polar surface area (TPSA) of 58.6 Ų, while tert-butyl pyrazolidine-1-carboxylate (C₈H₁₆N₂O₂, MW 172.22) exhibits an XLogP3-AA of 1.0 and a TPSA of 41.6 Ų [1] [2]. The ΔXLogP3 of –0.7 units and ΔTPSA of +17.0 Ų indicate that the 3-oxo analog is substantially more polar and hydrophilic, which may predictably influence aqueous solubility, chromatographic retention, and passive membrane permeability of derived compounds.

physicochemical profiling drug-likeness permeability prediction

Orthogonal Deprotection Selectivity: Acid-Labile Boc Versus Hydrogenolytic Cbz in Multi-Step Synthetic Sequences

The Boc group on tert-butyl 3-oxopyrazolidine-1-carboxylate is cleaved under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane), whereas the Cbz group on benzyl 3-oxopyrazolidine-1-carboxylate requires catalytic hydrogenation (H₂, Pd/C) for removal [1]. This mechanistic divergence enables orthogonal protection strategies: the Boc group can be selectively removed in the presence of Cbz-protected amines, and vice versa. For the 3-oxopyrazolidine scaffold specifically, the patent literature on substituted pyrazolidin-3-one derivatives reports selective N²-Boc protection using Boc₂O under acyl-transfer catalysis, generating intermediates that are differentially deprotectable from N¹-Cbz or N¹-alkyl substituents [2].

protecting group strategy orthogonal deprotection peptidomimetic synthesis

Commercial Purity Specification: 98% Minimum Purity Versus 95% Benchmark for Non-Oxo and Ethyl Ester Analogs

Multiple independent vendors list tert-butyl 3-oxopyrazolidine-1-carboxylate at 98% minimum purity (HPLC), including CymitQuimica (Fluorochem brand) and Leyan (product 1190820) . In comparison, the non-oxo analog tert-butyl pyrazolidine-1-carboxylate (CAS 57699-91-9) is typically supplied at 95% purity (Bidepharm, BOC Sciences) , and ethyl 3-oxopyrazolidine-1-carboxylate (CAS 57699-87-3) is listed at 97% purity . While this 3% purity differential may appear modest, for building blocks intended for multi-step synthesis, a 3% impurity burden at the starting material stage can propagate into substantially reduced overall yields and more complex purification requirements for final compounds.

chemical procurement purity specification quality control

C3-Oxo Enolate Reactivity: Quantitative Alkylation Yields Demonstrating Synthetic Efficiency

The 3-oxo group in tert-butyl 3-oxopyrazolidine-1-carboxylate enables N2-selective enolate formation and subsequent alkylation, a reactivity mode unavailable in the non-oxo analog tert-butyl pyrazolidine-1-carboxylate, which lacks the carbonyl necessary for enolate stabilization. In the published protocol, deprotonation with NaH (1.2 equiv) in anhydrous DMF at 0 °C followed by addition of alkyl bromides delivers the N2-alkylated products in isolated yields of 67% (N-pentyl, 9a), 57% (N-hexyl, 9c), and 63% (N-butyl, 9d) [1]. This reactivity profile is structurally impossible for the non-oxo comparator (CAS 57699-91-9), which would require N-deprotonation at a less acidic amine proton rather than at an enolizable α-carbon.

enolate alkylation N-heterocycle functionalization synthetic methodology

Evidence-Backed Application Scenarios for Tert-butyl 3-oxopyrazolidine-1-carboxylate CAS 1075716-11-8


Modular Construction of Pyrazolidin-3-one-Containing Analog Libraries for Plant Hormone or Peptidomimetic SAR

Tert-butyl 3-oxopyrazolidine-1-carboxylate is directly applicable as the core building block for synthesizing diverse N2-alkylated pyrazolidin-3-one analogs via enolate alkylation, as explicitly demonstrated in the construction of 11 JA-Ile analogs (RSC Adv. 2024) [1]. Research groups pursuing SAR studies on jasmonate signaling, or more broadly on pyrazolidinone-containing peptidomimetics, can adopt the published protocol without de novo method development. The 57–67% alkylation yields provide a benchmark for feasibility assessment. The Boc group can subsequently be removed under standard acidic conditions to liberate the free pyrazolidin-3-one for further functionalization [1].

Orthogonal Protection Strategies in Multi-Step Synthesis of CNS-Targeted Pyrazolidinone Derivatives

The Boc protecting group on tert-butyl 3-oxopyrazolidine-1-carboxylate enables orthogonal deprotection schemes when used alongside Cbz- or Fmoc-protected intermediates. This is particularly relevant for synthesizing 4,5-disubstituted pyrazolidin-3-ones described in patent US5574169, which are intermediates for CNS-directed therapeutic candidates [2]. The acid-labile Boc group can be selectively cleaved (TFA/CH₂Cl₂) while leaving Cbz-protected amines intact, or conversely, Cbz groups can be hydrogenolyzed without affecting the Boc group [3]. Procurement of the Boc-protected building block is therefore essential for synthetic routes that require this specific orthogonal deprotection sequence.

Physicochemical Property Optimization in Fragment-Based Drug Discovery Programs

The quantifiable physicochemical profile of tert-butyl 3-oxopyrazolidine-1-carboxylate (XLogP3 0.3, TPSA 58.6 Ų) positions it as a more polar, lower-lipophilicity alternative to the non-oxo analog (XLogP3 1.0, TPSA 41.6 Ų) [4] [5]. Fragment-based drug discovery (FBDD) programs seeking to maintain compliance with Lipinski's Rule of Five or optimize ligand efficiency metrics can use the target compound when lower logP and higher TPSA are desired to reduce hERG channel blocking risk or improve aqueous solubility. The 0.7 logP unit reduction relative to the non-oxo analog represents a meaningful shift that can influence fragment library design decisions and hit expansion strategies.

Quote Request

Request a Quote for Tert-butyl 3-oxopyrazolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.